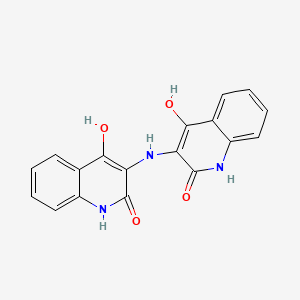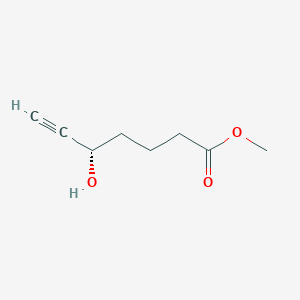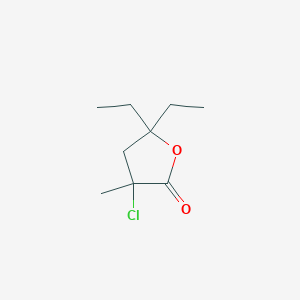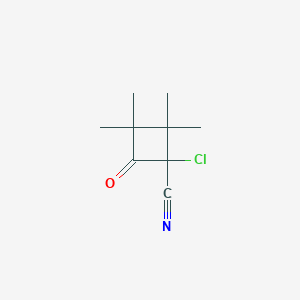
3,3'-Azanediylbis(4-hydroxyquinolin-2(1H)-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Azanediylbis(4-hydroxyquinolin-2(1H)-one) is a complex organic compound known for its unique chemical structure and properties This compound features two quinolinone moieties connected by an azanediyl bridge, with hydroxyl groups at the 4-position of each quinolinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Azanediylbis(4-hydroxyquinolin-2(1H)-one) typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxyquinolin-2(1H)-one with an appropriate azanediyl precursor under controlled conditions. The reaction often requires catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality and efficiency. Solvent extraction, crystallization, and purification steps are also integral to the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-Azanediylbis(4-hydroxyquinolin-2(1H)-one) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinolinone derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydroquinolinone derivatives.
Aplicaciones Científicas De Investigación
3,3’-Azanediylbis(4-hydroxyquinolin-2(1H)-one) has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 3,3’-Azanediylbis(4-hydroxyquinolin-2(1H)-one) exerts its effects is complex and involves multiple molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxyquinolin-2(1H)-one: A simpler analog with similar core structure but lacking the azanediyl bridge.
3,3’-Diamino-4,4’-dihydroxyquinoline: Another related compound with amino groups instead of hydroxyl groups.
Uniqueness
3,3’-Azanediylbis(4-hydroxyquinolin-2(1H)-one) stands out due to its unique azanediyl bridge, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
90061-38-4 |
|---|---|
Fórmula molecular |
C18H13N3O4 |
Peso molecular |
335.3 g/mol |
Nombre IUPAC |
4-hydroxy-3-[(4-hydroxy-2-oxo-1H-quinolin-3-yl)amino]-1H-quinolin-2-one |
InChI |
InChI=1S/C18H13N3O4/c22-15-9-5-1-3-7-11(9)19-17(24)13(15)21-14-16(23)10-6-2-4-8-12(10)20-18(14)25/h1-8,21H,(H2,19,22,24)(H2,20,23,25) |
Clave InChI |
OXBMCCZMSWDXFD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(C(=O)N2)NC3=C(C4=CC=CC=C4NC3=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4E)-4-[(4-methoxyphenyl)imino]-3-nitro-4H-chromen-2-ol](/img/structure/B14394540.png)
![(1R,6R)-3-(Naphthalen-1-yl)-6-[(propan-2-yl)amino]cyclohex-2-en-1-ol](/img/structure/B14394545.png)







![3-[2-(2,4-Dihydroxybenzoyl)phenyl]prop-2-enoic acid](/img/structure/B14394606.png)


![2,7-Bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene](/img/structure/B14394633.png)

